molecular formula C10H15N B13063668 (S)-N-Methyl-1-(m-tolyl)ethan-1-amine

(S)-N-Methyl-1-(m-tolyl)ethan-1-amine

Katalognummer: B13063668
Molekulargewicht: 149.23 g/mol
InChI-Schlüssel: FUGUGUMJMRPTNK-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Methyl-1-(m-tolyl)ethan-1-amine is a chiral amine compound with the molecular formula C10H15N. It is an enantiomerically pure amine, meaning it exists in a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of (S)-1-(m-tolyl)ethan-1-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This biocatalytic approach is environmentally friendly and can produce high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Methyl-1-(m-tolyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

(S)-N-Methyl-1-(m-tolyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs for neurological disorders.

    Industry: The compound is used in the production of fine chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved. For example, it may influence neurotransmitter release or receptor activation, leading to changes in cellular signaling and function.

Vergleich Mit ähnlichen Verbindungen

(S)-N-Methyl-1-(m-tolyl)ethan-1-amine can be compared to other similar compounds, such as:

    (S)-1-Phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.

    (S)-N-Methyl-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.

    (S)-1-(m-Tolyl)ethan-1-amine: Similar structure but without the N-methyl group.

The uniqueness of this compound lies in its specific chiral configuration and the presence of both the N-methyl and m-tolyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H15N

Molekulargewicht

149.23 g/mol

IUPAC-Name

(1S)-N-methyl-1-(3-methylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1

InChI-Schlüssel

FUGUGUMJMRPTNK-VIFPVBQESA-N

Isomerische SMILES

CC1=CC(=CC=C1)[C@H](C)NC

Kanonische SMILES

CC1=CC(=CC=C1)C(C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.